{Bicyclo[6.1.0]nonan-4-yl}methanol
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Overview
Description
{Bicyclo[6.1.0]nonan-4-yl}methanol is a compound that belongs to the class of bicyclic compounds, specifically a bicyclo[6.1.0]nonane derivative. This compound is characterized by a unique structure that includes a bicyclic framework with a hydroxymethyl group attached to the fourth carbon atom. It is known for its applications in various fields, including chemical biology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[6.1.0]nonan-4-yl}methanol typically involves the formation of the bicyclic framework followed by the introduction of the hydroxymethyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic core, followed by functionalization to introduce the hydroxymethyl group. For example, the reaction of a suitable diene with a dienophile can yield the bicyclic structure, which is then subjected to further reactions to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[6.1.0]nonan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Bicyclo[6.1.0]nonan-4-yl}methanol has several applications in scientific research:
Chemical Biology: It is used as a scaffold for the development of bioorthogonal reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex molecules.
Industry: Used in the production of stable molecular probes and other functional materials.
Mechanism of Action
The mechanism of action of {Bicyclo[6.1.0]nonan-4-yl}methanol involves its reactivity towards various functional groups. In bioorthogonal reactions, the strained bicyclic structure facilitates rapid and selective reactions with azides, forming stable triazole linkages without the need for a catalyst. This property makes it valuable for labeling biomolecules and studying biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Dibenzocyclooctyne: A strained alkyne used in similar bioorthogonal reactions.
Cyclooctyne: A simpler alkyne used in strain-promoted reactions.
Uniqueness
{Bicyclo[6.1.0]nonan-4-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxymethyl group, which provides distinct reactivity and versatility in chemical reactions. Its ability to undergo strain-promoted reactions without the need for a catalyst sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-bicyclo[6.1.0]nonanylmethanol |
InChI |
InChI=1S/C10H18O/c11-7-8-2-1-3-9-6-10(9)5-4-8/h8-11H,1-7H2 |
InChI Key |
UGFXBACJNZXHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)CO |
Origin of Product |
United States |
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